molecular formula C25H22Cl2N4O3S B12045304 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476484-50-1

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12045304
CAS No.: 476484-50-1
M. Wt: 529.4 g/mol
InChI Key: YABWSEYFYDBWAY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable halide precursor.

    Coupling with the Aromatic Amide: The final step involves coupling the triazole-sulfanyl intermediate with the aromatic amide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic nitro groups (if present) or the triazole ring, leading to various reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced triazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the development of new biochemical assays.

Medicine

Medically, this compound has potential as a pharmacophore in drug design. Its triazole and sulfanyl groups are known to interact with biological targets, making it a candidate for developing new therapeutic agents, particularly antifungal or anticancer drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The aromatic rings may also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the specific combination of its substituents. The presence of both chloro and methoxy groups on the aromatic rings, along with the triazole and sulfanyl functionalities, provides a distinct set of chemical properties and biological activities that are not found in other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

CAS No.

476484-50-1

Molecular Formula

C25H22Cl2N4O3S

Molecular Weight

529.4 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22Cl2N4O3S/c1-15-12-21(22(34-3)13-20(15)27)28-23(32)14-35-25-30-29-24(16-4-10-19(33-2)11-5-16)31(25)18-8-6-17(26)7-9-18/h4-13H,14H2,1-3H3,(H,28,32)

InChI Key

YABWSEYFYDBWAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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